molecular formula C16H17ClN4 B3026819 N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride CAS No. 1135272-09-1

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Cat. No. B3026819
M. Wt: 300.78 g/mol
InChI Key: NPXRSTWBGPOXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 2-cyano-3,4-dihydroquinazoline derivatives was achieved by condensation of N-(2-aminobenzyl) substituted-phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride . Another example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines . These methods highlight the versatility and complexity of quinazoline synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline core can significantly influence the compound's properties and biological activity. For example, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline provided insights into the molecular characterization using NMR, FT-IR, and GC-MS, and the compound's crystalline structure was determined using X-ray powder diffraction .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including amination, alkylation, and cyclization. The Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is an example of a specific reaction that introduces amino groups into the quinazoline core . Additionally, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved substitution, nitration, reduction, cyclization, and chlorination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of substituents such as benzyl, methyl, and chloro groups can affect the compound's solubility, melting point, and stability. The crystalline structure, as determined by X-ray diffraction, provides information on the solid-state properties of these compounds . The reactivity of quinazoline derivatives in chemical reactions, such as the formation of hydrogen bonds and hydrophobic interactions, is crucial for their function as biological molecules, as seen in the docking analysis of potential human AKT1 inhibitors .

Scientific Research Applications

Corrosion Inhibition

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride exhibits properties relevant to corrosion inhibition. In a study by Kadhim et al. (2017), benzoxazines, including compounds structurally similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride, demonstrated significant inhibition efficiency values in preventing corrosion on mild steel in hydrochloric acid solutions (Kadhim et al., 2017).

Antimalarial Effects

Compounds structurally related to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride have been studied for their potential antimalarial effects. A study by Elslager et al. (1981) explored the synthesis and antimalarial evaluation of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which showed general antimalarial activity (Elslager et al., 1981).

Potential Human AKT1 Inhibition

Research has suggested that derivatives of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride might act as potential inhibitors of human AKT1, an enzyme encoded by the AKT1 gene and implicated in cancer complications. Ghanei et al. (2016) synthesized and theoretically evaluated a group of N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1, 4-diamine derivatives for their inhibitory potential as human AKT1 inhibitors (Ghanei et al., 2016).

Antimicrobial Activity

Some quinazoline derivatives, similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride, have demonstrated antimicrobial properties. Habib et al. (2013) synthesized novel quinazolinone derivatives and subjected them to antimicrobial activity evaluation, showing potential as antimicrobial agents (Habib et al., 2013).

Dopamine Receptor Ligands

Compounds structurally related to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride have been studied as potential dopamine receptor ligands. Charifson et al. (1989) conducted conformational studies on a series of compounds similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride for their potential as D1 dopamine receptor antagonists (Charifson et al., 1989).

Safety And Hazards

As with all chemicals, N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride should be handled with care. It’s important to note that this compound is not intended for therapeutic use and cannot be sold to patients .

properties

IUPAC Name

4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRSTWBGPOXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Reactant of Route 4
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.